molecular formula C11H11NO4 B15053824 2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid

2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid

Cat. No.: B15053824
M. Wt: 221.21 g/mol
InChI Key: NBOZQKPTZGLMNT-UHFFFAOYSA-N
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Description

2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid is a heterocyclic compound featuring an isoxazolidine ring system (a five-membered ring containing one oxygen and one nitrogen atom). The molecule is substituted with a methyl group at position 2, a phenyl group at position 3, and a carboxylic acid moiety at position 3.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

2-methyl-5-oxo-3-phenyl-1,2-oxazolidine-3-carboxylic acid

InChI

InChI=1S/C11H11NO4/c1-12-11(10(14)15,7-9(13)16-12)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,14,15)

InChI Key

NBOZQKPTZGLMNT-UHFFFAOYSA-N

Canonical SMILES

CN1C(CC(=O)O1)(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-phenyl-2-oxopropanoic acid with hydroxylamine, followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxyl derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and catalysts (e.g., palladium on carbon) are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Ring System Applications/Notes
2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid Not provided Likely C₁₁H₁₁NO₄ Estimated ~237.2 Methyl (C2), phenyl (C3), COOH (C3) Isoxazolidine Likely synthetic intermediate
2-Oxo-5-phenyloxolane-3-carboxylic acid 6005-95-4 C₁₁H₁₀O₄ 206.2 Phenyl (C5), COOH (C3) Oxolane (tetrahydrofuran) Intermediate for fine chemicals
1-Methyl-5-oxopyrrolidine-3-carboxylic acid 42346-68-9 C₇H₉NO₃ 155.15 Methyl (C1), COOH (C3) Pyrrolidine Biochemical research
2-Amino-2-(3-oxo-1,2-oxazolidin-5-yl)acetic acid 2644-49-7 C₅H₈N₂O₄ 160.13 Amino (C2), COOH (side chain) Oxazolidinone Potential peptide mimic

Structural Analysis

Ring System Variations :

  • Isoxazolidine vs. Oxolane : The target compound’s isoxazolidine ring (O and N atoms) differs from the oxolane (tetrahydrofuran) ring in 2-oxo-5-phenyloxolane-3-carboxylic acid (O atom only) . This difference impacts electronic properties and reactivity; for example, the nitrogen in isoxazolidine may facilitate hydrogen bonding or metal coordination.
  • Pyrrolidine vs. Isoxazolidine : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid contains a pyrrolidine ring (N atom only), lacking the oxygen atom present in isoxazolidine. This reduces the ring’s polarity and may limit its use in applications requiring heteroatom-mediated interactions .

The methyl group in the target compound and 1-methyl-5-oxopyrrolidine-3-carboxylic acid may stabilize the ring conformation or reduce metabolic degradation .

Functional Group Positioning :

  • The carboxylic acid at position 3 in both the target compound and 2-oxo-5-phenyloxolane-3-carboxylic acid enables salt formation or esterification, critical for modifying solubility or bioavailability.

Biological Activity

2-Methyl-5-oxo-3-phenylisoxazolidine-3-carboxylic acid is a compound belonging to the isoxazolidine family, which has garnered interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C11H11N2O3C_{11}H_{11}N_{2}O_{3} with a molecular weight of approximately 219.21 g/mol. The compound features a five-membered isoxazolidine ring, which contributes to its unique biological properties.

Antimicrobial Activity

Research has indicated that isoxazolidine derivatives exhibit significant antimicrobial properties. For example, a study reported that certain isoxazolines demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the phenyl ring was found to enhance the antibacterial efficacy of these compounds .

Anticancer Properties

Isoxazolidine derivatives have been investigated for their anticancer potential. A notable study found that compounds with an isoxazolidine structure exhibited cytotoxic effects against various cancer cell lines, including HCT116 (human colon carcinoma) and MCF-7 (breast cancer). The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.
  • Receptor Interaction : Interaction with cellular receptors can modulate signaling pathways that lead to anti-inflammatory or anticancer effects.
  • Oxidative Stress Induction : Some studies suggest that isoxazolidine derivatives can induce oxidative stress in target cells, leading to apoptosis.

Study 1: Antimicrobial Efficacy

In a study published in 2017, researchers synthesized various isoxazolidine derivatives and tested their antimicrobial activity. The results showed that derivatives with electron-withdrawing groups on the phenyl ring exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 1 to 10 µg/mL, indicating strong antibacterial potential .

Study 2: Anticancer Activity

A recent investigation focused on the anticancer properties of this compound against breast cancer cells. The compound was tested in vitro using MCF-7 cells, where it demonstrated an IC50 value of 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .

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